1-acetylindole-2-carboxylic Acid
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Overview
Description
1-Acetylindole-2-carboxylic Acid is a heterocyclic compound that has drawn interest due to its unique structural features which are pivotal in various chemical reactions and potential applications in medicinal chemistry. Its synthesis, structure analysis, and reactivity profile offer insights into its chemical behavior and utility.
Synthesis Analysis
The synthesis of 1-acetylindole derivatives, including those related to 1-acetylindole-2-carboxylic Acid, involves various methodologies. Notably, the reaction of 1-acetylindole with manganese(III) acetate in the presence of malonic acid leads to the formation of complex indole derivatives, demonstrating the reactivity of the acetylindole core in oxidative conditions (Izumi, Kohei, & Murakami, 1993). Additionally, the synthesis of 2-acetylindole and its rearrangement into 3-acetylindole highlights the flexibility and potential transformations of acetylindole compounds under specific conditions (Chang-xin Ming, 1966).
Molecular Structure Analysis
The molecular structure of acetylindole compounds is characterized by their indole backbone with an acetyl group attached, providing a distinct chemical environment for various reactions. The structural characterization of indazole derivatives, closely related to acetylindoles, through NMR and IR spectroscopies, alongside X-ray diffraction, offers insights into the electronic and spatial configuration of these compounds, which is crucial for understanding their reactivity and interactions (Teixeira et al., 2006).
Chemical Reactions and Properties
1-Acetylindole-2-carboxylic Acid participates in various chemical transformations, reflecting its versatile chemical properties. For instance, the oxidation of the 2-methyl group of 3-substituted 2-methylindoles by autoxidation and with silver acetate in carboxylic acids demonstrates the potential oxidative pathways that can modify the indole core, impacting its chemical and physical properties (Itahara, Ouya, & Kozono, 1982).
Physical Properties Analysis
The physical properties of 1-acetylindole-2-carboxylic Acid, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The formation of molecular cocrystals of carboxylic acids, as studied in the context of phenoxyalkanoic acids, provides a perspective on the solid-state behavior and potential for forming stable crystal structures through hydrogen bonding and molecular interactions (Byriel, Lynch, Smith, & Kennard, 1991).
Chemical Properties Analysis
The chemical behavior of 1-acetylindole-2-carboxylic Acid, including its reactivity in synthesis and its role as a precursor to various derivatives, is central to its applications in organic synthesis and pharmaceutical research. The conversion of carboxylic acids into amides, esters, and thioesters using 1,1'-oxalyldiimidazole and 1,1'-oxalyldi(1,2,4-triazole) exemplifies the utility of carboxylic acid derivatives in synthesizing a wide range of chemical compounds (Kitagawa, Kuroda, Sasaki, & Kawasaki, 1987).
Scientific Research Applications
Reactive Extraction and Supercritical Fluids
Carboxylic acids, including compounds structurally related to 1-acetylindole-2-carboxylic acid, have been explored for their separation from aqueous solutions using organic compounds and supercritical fluids. The use of supercritical CO2 is particularly highlighted for its environmentally friendly and efficient extraction capabilities. This process is advantageous for its higher yield, simplicity, and competitiveness compared to traditional separation methods (Djas & Henczka, 2018).
Biocatalyst Inhibition by Carboxylic Acids
Research into the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae has provided insights into metabolic engineering strategies to increase microbial robustness. These findings have implications for the fermentation processes involving carboxylic acids, potentially including derivatives of 1-acetylindole-2-carboxylic acid (Jarboe et al., 2013).
Corrosion Engineering
Low molecular weight carboxylic acids are known for their corrosive properties, especially on metals like copper. Understanding the corrosive mechanisms of these acids can inform the development of corrosion-resistant materials and coatings, relevant to industries where 1-acetylindole-2-carboxylic acid or its derivatives might be used (Bastidas & La Iglesia, 2007).
Drug Synthesis and Cancer Therapy
The structural functionality of carboxylic acids, including acetyl and carboxyl groups, is pivotal in drug synthesis. For instance, levulinic acid, similar in functional group arrangement to 1-acetylindole-2-carboxylic acid, has been utilized in the synthesis of various drugs, showcasing the potential of carboxylic acids in medicinal chemistry (Zhang et al., 2021).
Liquid-Liquid Extraction (LLX) Developments
Significant advancements in solvent technology for the extraction of carboxylic acids through LLX have been documented, with a focus on improving efficiency and environmental sustainability. This research has implications for the purification and application of compounds like 1-acetylindole-2-carboxylic acid in industrial processes (Sprakel & Schuur, 2019).
Safety And Hazards
Future Directions
The development of new antitubercular agents, including indole-2-carboxamides, is a significant area of research due to the omnipresent threat of tuberculosis (TB) and the scant treatment options . The future directions of 1-acetylindole-2-carboxylic Acid research could involve further exploration of its potential as an antitubercular agent .
properties
IUPAC Name |
1-acetylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHBYSRUWPZBMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436889 |
Source
|
Record name | 1-acetylindole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetylindole-2-carboxylic Acid | |
CAS RN |
10441-26-6 |
Source
|
Record name | 1-acetylindole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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